4-[3-(3,4-dihydroisoquinolin-2(1H)-ylsulfonyl)-4-ethylphenyl]-2-methyl-5,6,7,8-tetrahydrophthalazin-1(2H)-one
Description
4-[3-(3,4-dihydroisoquinolin-2(1H)-ylsulfonyl)-4-ethylphenyl]-2-methyl-5,6,7,8-tetrahydrophthalazin-1(2H)-one is a complex organic compound with potential applications in various fields such as medicinal chemistry, organic synthesis, and material science. This compound features a unique structure that combines several functional groups, making it a versatile molecule for scientific research.
Properties
Molecular Formula |
C26H29N3O3S |
|---|---|
Molecular Weight |
463.6 g/mol |
IUPAC Name |
4-[3-(3,4-dihydro-1H-isoquinolin-2-ylsulfonyl)-4-ethylphenyl]-2-methyl-5,6,7,8-tetrahydrophthalazin-1-one |
InChI |
InChI=1S/C26H29N3O3S/c1-3-18-12-13-20(25-22-10-6-7-11-23(22)26(30)28(2)27-25)16-24(18)33(31,32)29-15-14-19-8-4-5-9-21(19)17-29/h4-5,8-9,12-13,16H,3,6-7,10-11,14-15,17H2,1-2H3 |
InChI Key |
BXDHBPTZKQKSJA-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=C(C=C(C=C1)C2=NN(C(=O)C3=C2CCCC3)C)S(=O)(=O)N4CCC5=CC=CC=C5C4 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[3-(3,4-dihydroisoquinolin-2(1H)-ylsulfonyl)-4-ethylphenyl]-2-methyl-5,6,7,8-tetrahydrophthalazin-1(2H)-one involves multiple steps, starting from commercially available precursors. One common approach is the Bischler-Napieralski-type synthesis, which involves the cyclization of phenylethanols and nitriles using trifluoromethanesulfonic anhydride (Tf2O) as a catalyst . This method provides a stable and reactive primary phenylethyl carbocation, which undergoes tandem annulation to form the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
4-[3-(3,4-dihydroisoquinolin-2(1H)-ylsulfonyl)-4-ethylphenyl]-2-methyl-5,6,7,8-tetrahydrophthalazin-1(2H)-one undergoes various chemical reactions, including:
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., CAN, NaBrO3), reducing agents (e.g., LiAlH4, NaBH4), and nucleophiles (e.g., amines, thiols). Reaction conditions such as temperature, solvent, and pH are optimized to achieve the desired transformation.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield corresponding ketones or aldehydes, while reduction may produce alcohols or amines.
Scientific Research Applications
4-[3-(3,4-dihydroisoquinolin-2(1H)-ylsulfonyl)-4-ethylphenyl]-2-methyl-5,6,7,8-tetrahydrophthalazin-1(2H)-one has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a selective inhibitor of enzymes such as aldo-keto reductase AKR1C3, which is a target in breast and prostate cancer.
Organic Synthesis: It serves as an intermediate in the synthesis of various heterocyclic compounds and bioactive molecules.
Material Science: The compound’s unique structure makes it a candidate for developing new materials with specific properties.
Mechanism of Action
The mechanism of action of 4-[3-(3,4-dihydroisoquinolin-2(1H)-ylsulfonyl)-4-ethylphenyl]-2-methyl-5,6,7,8-tetrahydrophthalazin-1(2H)-one involves its interaction with specific molecular targets and pathways. For example, as an inhibitor of AKR1C3, the compound binds to the enzyme’s active site, blocking its catalytic activity and preventing the conversion of substrates involved in cancer progression . The sulfonyl and dihydroisoquinoline moieties play a crucial role in the binding affinity and selectivity of the compound.
Comparison with Similar Compounds
Similar Compounds
3-(3,4-Dihydroisoquinolin-2(1H)-ylsulfonyl)benzoic acid: A potent and selective inhibitor of AKR1C3 with a similar sulfonyl-dihydroisoquinoline structure.
2-(3,4-Dihydroisoquinolin-2(1H)-yl)-2-[4-(dimethylamino)phenyl]acetonitrile: An α-amino nitrile synthesized via a modified Strecker reaction.
Uniqueness
4-[3-(3,4-dihydroisoquinolin-2(1H)-ylsulfonyl)-4-ethylphenyl]-2-methyl-5,6,7,8-tetrahydrophthalazin-1(2H)-one is unique due to its combination of functional groups, which provides a versatile platform for various chemical transformations and biological activities. Its structure allows for selective inhibition of specific enzymes, making it a valuable compound in medicinal chemistry research.
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